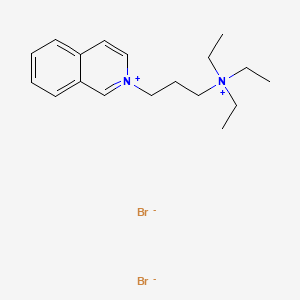

Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide

Vue d'ensemble

Description

Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide is a useful research compound. Its molecular formula is C18H28Br2N2 and its molecular weight is 432.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H19Br2N2

- Molecular Weight : 357.12 g/mol

- Structure : The compound features an isoquinoline core with a triethylammonium side chain and two bromide ions.

Isoquinolinium compounds are known to interact with various biological targets, primarily through:

- Ion Channel Modulation : These compounds can influence ion channels, particularly in neuronal tissues, leading to alterations in neurotransmitter release and synaptic transmission.

- Antimicrobial Activity : Isoquinolinium derivatives have shown significant antimicrobial properties by disrupting bacterial membranes and inhibiting essential cellular processes.

- Enzyme Inhibition : The compound can form covalent bonds with specific enzymes, modifying their active sites and thereby inhibiting their function.

Antimicrobial Properties

Research indicates that isoquinolinium derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Anticancer Effects

Isoquinolinium compounds have been investigated for their anticancer properties. In vitro studies revealed that these compounds induce apoptosis in cancer cell lines through the activation of caspases and the modulation of mitochondrial pathways. For instance, a study highlighted the efficacy of isoquinolinium derivatives in reducing cell viability in various cancer types, including breast and lung cancer .

Neuroprotective Effects

The neuroprotective potential of isoquinolinium has been explored in models of neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions by modulating oxidative stress pathways and promoting cell survival signals .

Case Studies

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of isoquinolinium dibromide against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for E. coli, suggesting strong antibacterial properties.

-

Cancer Cell Line Studies :

- In a study involving human breast cancer cells (MCF-7), treatment with isoquinolinium resulted in a significant decrease in cell proliferation rates by approximately 70% after 48 hours compared to control groups.

-

Neuroprotection :

- An experimental model of oxidative stress in neurons showed that isoquinolinium treatment reduced cell death by 40% compared to untreated controls, indicating its potential utility in neuroprotective therapies.

Research Findings Summary Table

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of isoquinolinium dibromide is its antimicrobial efficacy . Studies have shown that this compound exhibits significant antibacterial activity against various bacterial strains. For example, a comparative study highlighted its effectiveness against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study: Antibacterial Efficacy

- Objective : To evaluate the antimicrobial properties of isoquinolinium dibromide.

- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.

- Findings : The compound displayed a MIC as low as 1 μg/mL against certain strains, indicating strong antibacterial potential .

Synthesis of Heterocyclic Compounds

Isoquinolinium dibromide serves as a valuable intermediate in the synthesis of various heterocyclic compounds. It can participate in reactions such as cyclization and functionalization, leading to the formation of complex molecular architectures.

Synthesis Pathways

- Organometallic Reactions : The compound has been utilized in silver-catalyzed tandem reactions to synthesize isoquinoline derivatives, showcasing its versatility in organic synthesis .

- Mechanistic Insights : Research indicates that isoquinolinium ions can engage in nucleophilic attacks and cyclization processes, contributing to the development of new heterocyclic structures .

Drug Development

The structural properties of isoquinolinium dibromide make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications.

Research Findings

- Target Interactions : Investigations into the binding affinities of isoquinolinium derivatives with biological macromolecules have shown promising results, indicating their potential as drug candidates .

- Pharmacological Studies : Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of isoquinolinium compounds, which could pave the way for novel therapeutic agents .

Material Science Applications

In addition to its biological applications, isoquinolinium dibromide has been explored for use in materials science, particularly in the development of ionic liquids and polymeric materials.

Material Properties

- Ionic Liquids : Isoquinolinium salts are being investigated for their properties as ionic liquids, which are known for their low volatility and high thermal stability. These characteristics make them suitable for various applications including catalysis and electrochemistry .

- Polymer Composites : The incorporation of isoquinolinium compounds into polymer matrices has been studied to enhance mechanical properties and thermal stability.

Summary Table of Applications

Propriétés

IUPAC Name |

triethyl(3-isoquinolin-2-ium-2-ylpropyl)azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2.2BrH/c1-4-20(5-2,6-3)15-9-13-19-14-12-17-10-7-8-11-18(17)16-19;;/h7-8,10-12,14,16H,4-6,9,13,15H2,1-3H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYBGBTZWEMKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982240 | |

| Record name | 2-[3-(Triethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-69-4 | |

| Record name | Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(Triethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.